Methyl 3-(4-aminophenyl)-2-phenylpropanoate
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Overview
Description
Methyl 3-(4-aminophenyl)-2-phenylpropanoate is an organic compound with a molecular formula of C16H17NO2. This compound features an ester functional group, an amine group, and a phenyl group, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives such as 3-(4-nitrophenyl)-2-phenylpropanoate.
Reduction: Alcohol derivatives such as 3-(4-aminophenyl)-2-phenylpropanol.
Substitution: Halogenated derivatives like 3-(4-chlorophenyl)-2-phenylpropanoate.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-phenylpropanoate: Similar structure but with a nitro group instead of an amine group.
Methyl 3-(4-chlorophenyl)-2-phenylpropanoate: Contains a chlorine atom in place of the amine group.
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate: Features a methoxy group instead of an amine group.
Uniqueness
Methyl 3-(4-aminophenyl)-2-phenylpropanoate is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15H,11,17H2,1H3 |
InChI Key |
SMJGXYMJJAWPAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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